molecular formula C20H21NO3 B4700785 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone

2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone

Cat. No. B4700785
M. Wt: 323.4 g/mol
InChI Key: NIYKSQYRRHWEQF-PFONDFGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone, also known as MCC950, is a small molecule inhibitor that is widely used in scientific research. MCC950 is a potent inhibitor of NLRP3 inflammasome, which is a key component of the innate immune system. The NLRP3 inflammasome is involved in the regulation of inflammatory responses, and its dysregulation has been linked to a number of diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.

Mechanism of Action

2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone inhibits the activation of the NLRP3 inflammasome by binding to the NLRP3 protein. The NLRP3 protein is a sensor that detects various danger signals, such as pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, the NLRP3 protein recruits the adaptor protein ASC and the effector protein caspase-1, which cleaves pro-IL-1β and pro-IL-18 into their active forms. 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone inhibits the recruitment of ASC to the NLRP3 protein, thereby preventing the activation of caspase-1 and the production of IL-1β and IL-18.
Biochemical and Physiological Effects:
2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone has been shown to have a number of biochemical and physiological effects. For example, 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone has been shown to reduce the production of IL-1β and IL-18 in vitro and in vivo. 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone has also been shown to reduce the production of amyloid beta in vitro and in vivo. In addition, 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone has been shown to reduce the severity of experimental autoimmune encephalomyelitis in mice.

Advantages and Limitations for Lab Experiments

2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone has several advantages for lab experiments. First, 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone is a potent inhibitor of NLRP3 inflammasome, which makes it an excellent tool for studying the role of NLRP3 inflammasome in various diseases. Second, 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone has been shown to have a low toxicity in vitro and in vivo, which makes it a safe tool for studying the role of NLRP3 inflammasome in various diseases. Third, 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone is commercially available, which makes it easily accessible for researchers.
However, there are also some limitations for lab experiments using 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone. First, 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone has a relatively short half-life, which means that it needs to be administered frequently to maintain its inhibitory effect on the NLRP3 inflammasome. Second, 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone has a relatively low solubility in water, which can make it difficult to work with in some experiments. Third, 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone has a relatively high cost, which can limit its use in some experiments.

Future Directions

There are several future directions for the use of 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone in scientific research. First, 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone could be used to study the role of NLRP3 inflammasome in other diseases, such as cancer and cardiovascular disease. Second, 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone could be used to study the mechanism of action of other small molecule inhibitors of NLRP3 inflammasome. Third, 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone could be used to develop new therapeutics for diseases that are associated with dysregulation of NLRP3 inflammasome. Fourth, 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone could be used to develop new diagnostic tools for diseases that are associated with dysregulation of NLRP3 inflammasome.

Scientific Research Applications

2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone has been extensively used in scientific research to study the role of NLRP3 inflammasome in various diseases. For example, 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone has been shown to reduce the production of IL-1β and IL-18, which are pro-inflammatory cytokines that are produced by the NLRP3 inflammasome. 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone has also been shown to reduce the severity of experimental autoimmune encephalomyelitis, a mouse model of multiple sclerosis. In addition, 2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone has been shown to reduce the production of amyloid beta, a protein that is involved in the development of Alzheimer's disease.

properties

IUPAC Name

(2Z)-2-[[4-(3-methoxyphenoxy)anilino]methylidene]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-23-18-6-4-7-19(13-18)24-17-11-9-16(10-12-17)21-14-15-5-2-3-8-20(15)22/h4,6-7,9-14,21H,2-3,5,8H2,1H3/b15-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYKSQYRRHWEQF-PFONDFGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC=C(C=C2)NC=C3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC=C1)OC2=CC=C(C=C2)N/C=C\3/CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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